3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Description
This compound is a 1,2,4-oxadiazole derivative featuring two key heterocyclic substituents: a benzo[d][1,3]dioxol-5-yl (piperonyl) group at position 3 and a 3-(thiophen-2-yl)-1H-pyrazol-5-yl moiety at position 5 (Figure 1). The 1,2,4-oxadiazole core is a nitrogen-oxygen heterocycle known for its metabolic stability and versatility in drug design, particularly in antimicrobial and anti-inflammatory applications. The piperonyl group contributes to enhanced lipophilicity and binding affinity, while the pyrazole-thiophene hybrid substituent may modulate electronic and steric properties, influencing biological activity.
Properties
CAS No. |
1192556-96-9 |
|---|---|
Molecular Formula |
C16H10N4O3S |
Molecular Weight |
338.34 |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H10N4O3S/c1-2-14(24-5-1)10-7-11(19-18-10)16-17-15(20-23-16)9-3-4-12-13(6-9)22-8-21-12/h1-7H,8H2,(H,18,19) |
InChI Key |
YYNVXQWBZGTWDE-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=NNC(=C4)C5=CC=CS5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.
Structural Characteristics
The compound features a benzo[d][1,3]dioxole moiety and a thiophenyl-substituted oxadiazole , which contribute to its reactivity and interactions with biological targets. The presence of multiple functional groups suggests potential for various biological activities.
Biological Activities
Research has identified several biological activities associated with this compound:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various pathogens. The oxadiazole ring may enhance interaction with microbial membranes.
- Anticancer Properties : Compounds with oxadiazole structures have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The presence of the benzo[d][1,3]dioxole moiety has been linked to anti-inflammatory activities in various studies.
Synthesis Methods
The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole can be achieved through several methodologies:
- Condensation Reactions : Reacting benzo[d][1,3]dioxole derivatives with thiophene and hydrazine derivatives can yield the target compound.
- Cyclization Techniques : Utilizing cyclization reactions involving oxadiazole precursors can facilitate the formation of the desired structure.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of microbial membranes | |
| Anticancer | Induction of apoptosis and cell cycle arrest | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Study: Anticancer Activity
In a study conducted by Verma et al., derivatives similar to 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole were tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potent anticancer properties.
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thiophene ring | Antimicrobial |
| Compound B | Oxadiazole | Anticancer |
| 3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen) | Dioxole + Thiophene + Oxadiazole | Antimicrobial, Anticancer |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole with analogous compounds in terms of structural features, physicochemical properties, and biological activities.
*Calculated based on molecular formula.
Key Structural and Functional Comparisons:
Core Heterocycle: The target compound’s 1,2,4-oxadiazole core distinguishes it from pyrazoline (e.g., 3s) and pyrazole (e.g., ) analogs. Compounds like 9d share the 1,2,4-oxadiazole core but replace the pyrazole-thiophene unit with a benzo[b]thiophene-piperidine system, which may improve solubility and target engagement in antimalarial applications.
Substituent Effects :
- The thiophen-2-yl group in the target compound is retained in 3s , but the latter’s pyrazoline core and 3,4-dimethoxyphenyl group likely alter its pharmacokinetic profile (e.g., increased metabolic stability).
- Replacement of the piperonyl group with a 4-trifluoromethylphenyl moiety (as in ) introduces strong electron-withdrawing effects, which could modulate bioactivity against enzymes like kinases or proteases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
